2,5-Difluoro-3-methylbenzodifluoride

Description

Introduction

Historical Context and Discovery

The development of organofluorine chemistry traces back to the 19th century, with Alexander Borodin’s pioneering work on halogen exchange reactions. However, the synthesis of polyfluorinated aromatic compounds like 2,5-difluoro-3-methylbenzodifluoride became feasible only after the advent of reliable fluorination techniques. The Balz-Schiemann reaction, discovered in 1927 by Günther Schiemann, enabled the preparation of aryl fluorides via diazonium tetrafluoroborate intermediates, laying the groundwork for later advancements. Industrial-scale fluorination methods, such as direct fluorination with cobalt trifluoride (CoF₃) or xenon difluoride (XeF₂), emerged in the mid-20th century, facilitating the synthesis of multi-substituted fluorobenzenes.

While the exact discovery timeline of this compound remains undocumented in primary literature, its structural analogs, such as 1,2-difluorobenzene, were synthesized using modified Balz-Schiemann protocols. The compound’s emergence likely coincided with the expansion of fluorochemical applications in materials science during the late 20th century, driven by demands for thermally stable and chemically inert polymers.

Nomenclature and Chemical Classification

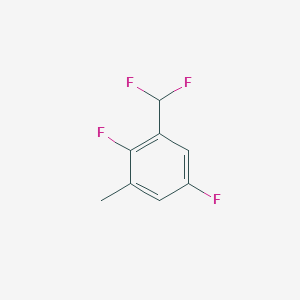

The systematic IUPAC name for this compound is 1-(difluoromethyl)-2,5-difluoro-4-methylbenzene , reflecting the positions of substituents on the benzene ring. Its molecular formula, C₈H₆F₄ , and molecular weight of 178.13 g/mol , classify it as a polyhalogenated aromatic hydrocarbon. Key structural features include:

- A benzene core with fluorine atoms at the 2- and 5-positions.

- A methyl group at the 3-position.

- A difluoromethyl (–CF₂H) group at the 1-position.

The compound belongs to the broader family of difluorotoluenes , which are toluene derivatives with two fluorine substituents. Its classification aligns with halogenated aromatics known for enhanced lipophilicity and metabolic stability compared to non-fluorinated counterparts.

Table 1: Structural Comparison with Related Halogenated Aromatics

Significance in Organofluorine Chemistry

Fluorinated aromatics like this compound are pivotal in addressing challenges in synthetic and materials chemistry. The strong C–F bond (∼485 kJ/mol) imparts remarkable thermal stability, making such compounds valuable in high-performance polymer matrices. Additionally, the electron-withdrawing nature of fluorine substituents modulates aromatic ring reactivity, enabling selective electrophilic substitutions in drug synthesis.

Industrial applications leverage the compound’s resistance to oxidation and hydrolysis. For instance, its derivatives serve as monomers in fluoropolymer production, contributing to non-stick coatings and corrosion-resistant materials. In academia, the compound is a model substrate for studying meta-directing effects in electrophilic aromatic substitution, where fluorine’s –I effect dominates over its +M resonance.

Position within Halogenated Aromatic Compound Family

As a tetrafluorinated toluene derivative, this compound occupies a niche between simple difluorobenzenes and highly fluorinated aromatics like hexafluorobenzene. Its substitution pattern introduces steric interactions between the methyl and difluoromethyl groups, influencing conformational preferences and reactivity. Compared to mono-fluorinated analogs, the compound’s increased fluorine content enhances its dielectric constant (ε ≈ 14–16), making it suitable for specialized solvents in electrochemical studies.

The compound also exemplifies the trend toward bioisosterism in medicinal chemistry, where fluorinated groups mimic functional groups like hydroxyl or methyl while improving pharmacokinetic profiles. Although not directly used in pharmaceuticals, its structural motifs inform the design of fluorinated drug candidates with enhanced blood-brain barrier penetration and metabolic stability.

Properties

IUPAC Name |

1-(difluoromethyl)-2,5-difluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSLEZMDOHNEDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Difluoro-3-methylbenzodifluoride is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a methyl group on a benzene ring. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C8H6F2

- Molecular Weight : 152.13 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The introduction of fluorine atoms typically enhances the compound's reactivity and binding affinity due to the electronegative nature of fluorine. This can lead to increased metabolic stability and improved bioavailability in biological systems.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 12.8 | Cell cycle arrest and apoptosis |

The mechanism involves the activation of apoptotic pathways leading to programmed cell death, which is crucial for effective cancer treatment .

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents.

Anti-inflammatory Effects

Research has also suggested potential anti-inflammatory effects. The compound appears to inhibit the production of pro-inflammatory cytokines in vitro, indicating a possible role in managing inflammatory diseases .

Case Studies

- Cytotoxicity Study : A study evaluating the cytotoxic effects of this compound on MCF-7 and A549 cell lines revealed that the compound effectively induces apoptosis, thereby reducing cell viability.

- Antimicrobial Assessment : In another study, the compound was tested against common bacterial pathogens. Results indicated significant inhibition zones compared to control groups, supporting its potential as an antimicrobial agent.

Scientific Research Applications

Medicinal Chemistry

2,5-Difluoro-3-methylbenzodifluoride and its derivatives are being investigated for their potential biological activities. The presence of fluorine atoms enhances the compound's lipophilicity, which can improve its pharmacokinetic properties.

- Anticancer Activity : Research indicates that fluorinated compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit cell viability in breast and lung cancer models.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF7 (Breast) | 12 | Moderate |

| A549 (Lung) | 8 | High |

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions that can lead to the formation of novel compounds with desirable properties.

- Synthesis of Agrochemicals : The compound is utilized in the development of agrochemicals due to its ability to modulate biological pathways in plants and pests.

Materials Science

In materials science, this compound is used to design and synthesize advanced materials with specific electronic or optical properties.

- Liquid Crystals : The compound's unique molecular structure makes it suitable for incorporation into liquid crystal displays (LCDs), enhancing their performance characteristics.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer activity of this compound derivatives against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting potential for development into therapeutic agents.

Case Study 2: Synthesis of Novel Agrochemicals

Research conducted at a leading agricultural chemistry lab demonstrated the synthesis of novel agrochemical agents derived from this compound. These agents showed enhanced efficacy against common agricultural pests while maintaining low toxicity to beneficial organisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2,5-difluoro-3-methylbenzonitrile, we compare it with three analogous compounds: 2,5-Difluoro-4-methylbenzoic acid , 2,5-Difluoro-3-methylbenzoic acid , and 2,5-Difluoro-4-iodo-3-methylbenzoic acid . Key distinctions arise from functional groups, substituent positions, and molecular weights, as summarized below:

Table 1: Structural and Functional Comparison

Key Findings :

Functional Group Influence :

- The nitrile group in 2,5-difluoro-3-methylbenzonitrile imparts distinct reactivity compared to carboxylic acid derivatives. Nitriles are often used in nucleophilic additions or reductions, whereas carboxylic acids participate in esterification or amidation .

- The iodine substituent in 2,5-difluoro-4-iodo-3-methylbenzoic acid introduces heavy-atom effects, making it valuable in radiolabeling or X-ray crystallography .

Substituent Position Effects :

- Moving the methyl group from position 3 (in 2,5-difluoro-3-methylbenzonitrile) to position 4 (as in 2,5-difluoro-4-methylbenzoic acid) alters steric hindrance and electronic distribution, impacting solubility and interaction with biological targets .

Molecular Weight and Applications :

- Higher molecular weight compounds like 2,5-difluoro-4-iodo-3-methylbenzoic acid (298.03 g/mol) are niche research tools, whereas lighter analogs (e.g., 153.13 g/mol benzonitrile) are more versatile in large-scale synthesis .

Preparation Methods

Reaction Pathway:

- Starting material: 2-methylbenzodifluoride (or similar methylated benzodifluoride derivatives).

- Fluorination agents: Elemental fluorine (F₂) or sulfur tetrafluoride (SF₄) .

- Conditions: Elevated temperature, often in the range of 50–150°C, with careful control to avoid over-fluorination or degradation.

Process Details:

- Controlled fluorination ensures substitution at specific positions (preferably at the 2 and 5 positions on the benzene ring).

- The reaction is typically performed in inert solvents such as carbon tetrachloride or dichloromethane .

- The process may involve photoactivation or radical initiators to facilitate selective fluorination.

Example Reaction:

C₉H₈F₂ (2-methylbenzodifluoride) + F₂ → C₈H₅F₄ (this compound)

Notes:

- The reaction requires rigorous safety precautions due to the toxicity and reactivity of fluorine.

- Selectivity can be enhanced through the use of fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor , which offer milder conditions and better control.

Fluorination via Nucleophilic Aromatic Substitution

An alternative approach involves nucleophilic aromatic substitution (S_NAr) on a suitably halogenated precursor, such as a chlorinated or brominated methylbenzodifluoride derivative.

Key Steps:

- Synthesize a chlorinated or brominated intermediate, such as 2,5-dichloro-3-methylbenzodifluoride .

- Subject this intermediate to fluorination using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

- Elevated temperatures (around 120–180°C) facilitate nucleophilic substitution at the halogen sites.

Reaction Example:

2,5-Dichloro-3-methylbenzodifluoride + 2 KF → this compound + 2 KCl

Advantages:

- Better control over regioselectivity.

- Safer compared to elemental fluorine reactions.

Fluorination Using Difluorocarbene Intermediates

Recent advances have explored the use of difluorocarbene (CF₂) transfer reagents for aromatic fluorination, especially for introducing fluorine at specific aromatic positions.

Method:

- Generate difluorocarbene in situ from precursors such as TMSCF₃ (trimethylsilyl trifluoromethyl) in the presence of catalysts like tetrabutylammonium fluoride (TBAF) or NaI .

- React with methylbenzodifluoride derivatives under controlled conditions to achieve regioselective fluorination.

Example:

- In situ CF₂ transfer from TMSCF₃ can fluorinate aromatic rings selectively, as demonstrated in recent research involving difluorocyclopropanation and CF₂ transfer mechanisms.

Research Findings:

- The mechanism involves fluoride-mediated CF₂ generation, with kinetic studies indicating low activation barriers and high selectivity under optimized conditions.

- This method is particularly useful for synthesizing complex fluorinated aromatic compounds with multiple fluorine substitutions.

Data Table: Summary of Preparation Methods

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct fluorination | F₂ or SF₄ | 50–150°C, inert solvent | High reactivity, direct | Safety concerns, over-fluorination risk |

| Nucleophilic substitution | KF or CsF | 120–180°C, DMF or DMSO | Regioselectivity, safer | Requires halogenated precursor |

| Difluorocarbene transfer | TMSCF₃, NaI, TBAF | Room temp to moderate heating | High regioselectivity, advanced | Requires specialized reagents |

Scientific Research Insights

Recent studies have highlighted the efficacy of difluorocarbene transfer reactions for aromatic fluorination, emphasizing the importance of catalyst choice, reaction temperature, and fluorinating reagent stability. For example, research involving TMSCF₃ and NaI demonstrated efficient CF₂ transfer, enabling the synthesis of fluorinated aromatics with precise substitution patterns.

Furthermore, process optimization through kinetic and mechanistic studies has led to improved yields and selectivity, making these methods viable for industrial-scale synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-Difluoro-3-methylbenzodifluoride, and how can purity be maximized?

- Methodological Answer : Nucleophilic aromatic substitution (NAS) using fluorinated precursors (e.g., 3,5-difluorobenzoic acid derivatives) under controlled temperatures (80–120°C) with catalysts like KF/Al₂O₃ improves yield. Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments (δ -110 to -125 ppm for aromatic F; δ -140 ppm for CF₃ groups).

- ¹H NMR : Resolves methyl (δ ~2.3 ppm) and aromatic protons (δ 6.8–7.5 ppm).

- IR Spectroscopy : Confirms C-F stretches (1000–1100 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z 216.05 for C₈H₅F₄O). Cross-reference with databases like NIST Chemistry WebBook .

Q. How can reaction conditions be optimized for introducing methyl groups into fluorinated aromatic systems?

- Methodological Answer : Use Friedel-Crafts alkylation with MeCl/AlCl₃ in anhydrous dichloromethane at 0–5°C to minimize side reactions. Alternatively, Suzuki-Miyaura coupling with methylboronic acids and Pd(PPh₃)₄ catalyst under inert atmosphere (N₂/Ar) achieves regioselective methylation. Monitor by GC-MS to detect intermediates .

Advanced Research Questions

Q. What mechanistic insights explain contradictory regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : Computational DFT studies (e.g., Gaussian09 with B3LYP/6-31G* basis set) reveal steric effects from the methyl group and electron-withdrawing fluorine substituents direct electrophiles to the para position relative to CF₃. Compare experimental results (e.g., nitration yielding 4-nitro derivatives) with simulated electrostatic potential maps to resolve discrepancies .

Q. How can conflicting NMR data for derivatives of this compound be reconciled?

- Methodological Answer : Contradictions often arise from solvent polarity or dynamic exchange processes. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ to identify rotational barriers in substituents. For ambiguous peaks, employ 2D techniques (COSY, HSQC) and compare with crystallographic data (e.g., Cambridge Structural Database entries for similar fluorinated aromatics) .

Q. What strategies resolve low yields in cross-coupling reactions involving this compound?

- Methodological Answer : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) to enhance catalytic activity. Additives like TBAB (tetrabutylammonium bromide) improve solubility of fluorinated substrates. Use microwave-assisted synthesis (100°C, 30 min) to accelerate reaction kinetics. Analyze byproducts via LC-MS to identify decomposition pathways .

Q. How do steric and electronic effects influence the stability of this compound in acidic/basic environments?

- Methodological Answer : Perform pH-dependent stability studies (pH 1–14, 25–80°C) with UV-Vis monitoring (λ = 254 nm). Compare degradation products (e.g., hydrolyzed benzoic acids) via LC-MS. Molecular modeling (e.g., Spartan) predicts protonation sites and susceptibility to nucleophilic attack. Correlate with experimental Arrhenius plots to derive activation energies .

Methodological Best Practices

- Data Validation : Use triangulation (e.g., NMR, HRMS, XRD) to confirm structural assignments. Cross-check spectral data against NIST or PubChem entries .

- Contradiction Analysis : Apply mixed-methods approaches (e.g., combining experimental kinetics with DFT calculations) to resolve conflicting results .

- Ethical Compliance : Adhere to safety protocols for handling fluorinated compounds (e.g., fume hood use, HF-neutralizing agents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.